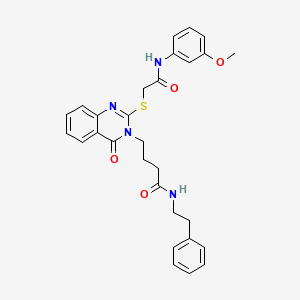
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the inhibitory neurotransmitter GABA.
Mécanisme D'action
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a potent and selective inhibitor of the enzyme GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA transaminase, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in various neurological disorders. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have anxiolytic effects in animal models of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is its selectivity for GABA transaminase, which minimizes off-target effects. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have good oral bioavailability and brain penetration, making it a promising drug candidate for the treatment of neurological disorders. However, one of the limitations of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is its short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the study of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide. One area of interest is the potential therapeutic applications of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in other neurological disorders, such as Parkinson's disease and schizophrenia. In addition, further studies are needed to optimize the dosing and administration of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in clinical settings. Finally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of novel therapeutics for neurological disorders.
Conclusion:
In conclusion, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide is a potent and selective inhibitor of the enzyme GABA transaminase, which increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has several advantages, including its selectivity for GABA transaminase and good oral bioavailability and brain penetration, making it a promising drug candidate for the treatment of neurological disorders. However, further studies are needed to optimize the dosing and administration of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide in clinical settings, and the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of novel therapeutics for neurological disorders.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethyl cyanoacetate followed by cyclization with cyclopropylamine. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole to yield N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide as a white solid. The synthesis of N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been optimized for large-scale production and has been reported in several scientific publications.
Applications De Recherche Scientifique
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Preclinical studies have shown that N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide increases GABA levels in the brain, leading to a decrease in seizure activity and a reduction in drug-seeking behavior in animal models of addiction. In addition, N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide has been shown to have anxiolytic effects in animal models of anxiety disorders.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3-fluoro-4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-21-13-4-2-10(8-11(13)16)12(19)3-5-14(20)18-15(9-17)6-7-15/h2,4,8H,3,5-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANECSXFQOVGAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2(CC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2872535.png)
![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2872536.png)
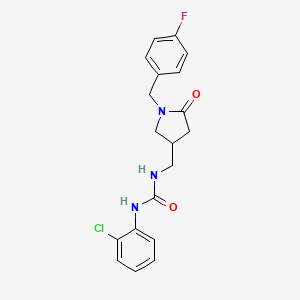
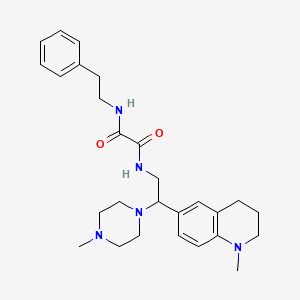
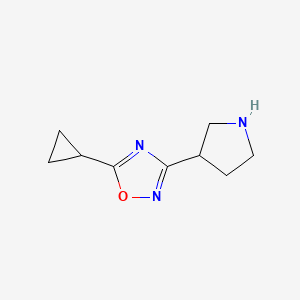
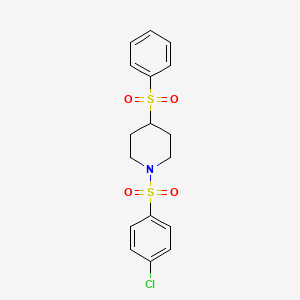
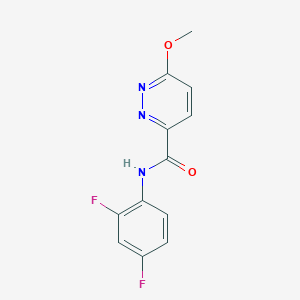
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide](/img/structure/B2872548.png)
![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872549.png)
![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)
